molecular formula C10H9ClN4OS B2377253 (3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone CAS No. 625456-91-9

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone

Cat. No.: B2377253
CAS No.: 625456-91-9
M. Wt: 268.72
InChI Key: FAFJVLNLKZMLJA-UHFFFAOYSA-N
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Description

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a synthetic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of 5-chloro-7-methyl-1H-indole-2,3-dione with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves its interaction with various molecular targets. It is believed to inhibit key enzymes and proteins involved in cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazone
  • 7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
  • 5-chloro-7-methyl-1H-indole-2,3-dione

Uniqueness

(3Z)-5-chloro-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is unique due to the presence of both chlorine and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiosemicarbazone moiety enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4OS/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOYEHHAFIQJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=S)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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